Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS 61352-54-3, synonym 2451256-49-6) is a fluorinated heterocyclic compound with the molecular formula C₁₁H₉F₃N₂O₂ and a molecular weight of 258.20 g/mol . It features a difluoromethyl group at position 2 and a fluorine atom at position 8 of the imidazo[1,2-a]pyridine core.
Properties
IUPAC Name |
ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-11(17)8-7(9(13)14)15-10-6(12)4-3-5-16(8)10/h3-5,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMZJHXJCULQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate typically involves a multi-step process:
Formation of the Imidazo[1,2-a]pyridine Core: The initial step involves the construction of the imidazo[1,2-a]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl bromide or iodide.
Fluorination: The fluorine atom is typically introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The final step involves esterification to form the ethyl ester, which can be achieved using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring or the ester group, potentially yielding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds. Studies have indicated that the presence of fluorine atoms can enhance the pharmacokinetic properties of drugs, including increased metabolic stability and bioavailability.
Agrochemicals
Fluorinated heterocycles are increasingly being explored as agrochemical agents due to their effectiveness as herbicides and fungicides. The incorporation of fluorine can improve the selectivity and efficacy of these compounds.
Research Insights
Research indicates that compounds with imidazo[1,2-a]pyridine frameworks can act as potent fungicides. The difluoromethyl group may enhance the interaction with biological targets in pests or pathogens, leading to improved pest control strategies.
Material Science
The unique chemical properties of this compound make it a candidate for applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.
Potential Applications
- Organic Electronics : Due to its electronic properties, this compound could be used in organic light-emitting diodes (OLEDs) or organic photovoltaics.
- Polymer Chemistry : The compound may serve as a building block for polymers with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism by which Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl and fluorine groups can enhance binding affinity and selectivity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : Multi-step cycloisomerization reactions are commonly employed, often starting with N-propargylpyridinium precursors. Base-mediated cyclization (e.g., NaOH in aqueous medium) facilitates ring closure. Optimizing stoichiometry of reagents (e.g., potassium carbonate in DMF) and solvent polarity (ethanol vs. dimethoxyethane) is critical for yield improvement .
- Key Considerations : Reaction temperature (80–100°C) and exclusion of moisture are essential to prevent side reactions like hydrolysis of the ester group .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., difluoromethyl at C2, fluoro at C8) and ester functionality .
- HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., expected [M+H] ion for CHFNO) .
- HPLC : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Q. What role do the difluoromethyl and fluoro substituents play in the compound’s reactivity and solubility?
- Reactivity : The difluoromethyl group at C2 enhances electrophilicity, facilitating nucleophilic substitutions, while the C8-fluoro group reduces metabolic degradation in biological systems .
- Solubility : Fluorinated groups increase lipophilicity (logP ~2.5), requiring polar aprotic solvents (e.g., DMSO) for in vitro assays .
Q. Which in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to imidazo[1,2-a]pyridine analogs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values, noting fluorination’s impact on potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Analog Synthesis : Introduce substituents at C6 (e.g., bromo, methyl) or modify the ester group (e.g., methyl to tert-butyl) to assess steric/electronic effects .
- Biological Profiling : Compare IC values across analogs in kinase inhibition assays (e.g., JAK2, EGFR) to identify key pharmacophores .
- Data Analysis : Use multivariate regression (QSAR) to correlate substituent parameters (Hammett σ, π) with activity .
Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?
- Case Study : If one study reports antitumor activity (e.g., IC = 5 µM) while another shows no effect, validate assay conditions (e.g., cell line specificity, serum concentration) .
- Meta-Analysis : Cross-reference fluorination patterns with PubChem BioAssay data to identify trends in potency .
Q. How can computational modeling predict target binding modes and guide synthetic modifications?
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR TK domain). The difluoromethyl group may form hydrophobic contacts with Leu788 .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs with stronger binding .
Q. What experimental approaches optimize regioselectivity during halogenation or cross-coupling reactions?
- Directed Metalation : Use LiTMP to deprotonate C6 selectively before quenching with electrophiles (e.g., NBS for bromination) .
- Palladium Catalysis : Suzuki-Miyaura coupling at C5 with aryl boronic acids, leveraging the electron-withdrawing ester group to direct cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
